3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which combines a pyrazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-methylphenylhydrazine with 3-methylquinoline-2-carbaldehyde under acidic conditions to form the desired pyrazoloquinoline structure. The reaction is usually carried out in a solvent such as tetrahydrofuran, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoline: A simpler quinoline derivative with similar structural features.
1-Phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline: A related compound with a phenyl substituent instead of a methylphenyl group.
3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline: Another similar compound with a different substitution pattern
Uniqueness
The uniqueness of 3-Methyl-1-(3-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the phenyl substituent can enhance its stability, reactivity, and potential biological activities compared to other similar compounds .
Properties
CAS No. |
654650-49-4 |
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Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C18H17N3/c1-12-6-5-7-14(10-12)21-18-15-8-3-4-9-17(15)19-11-16(18)13(2)20-21/h3-10,19H,11H2,1-2H3 |
InChI Key |
AQUYDXYJHXFQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(CNC4=CC=CC=C43)C(=N2)C |
Origin of Product |
United States |
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